1,3-Benzodioxol-5-yl(thiophen-2-yl)methanol
Description
Molecular Architecture and Bonding Patterns
This compound consists of two fused aromatic systems linked via a methanol bridge. The core structure includes:
- 1,3-Benzodioxole ring : A benzene ring fused with a dioxole group (two oxygen atoms bridging carbons 1 and 3).
- Thiophene ring : A five-membered aromatic ring containing sulfur at position 2.
- Methanol group : A hydroxymethyl (-CH₂OH) substituent at position 5 of the benzodioxole ring.
The connectivity is defined by the SMILES notation: C1OC2=C(O1)C=C(C=C2)C(C3=CC=CS3)O. Key bonding features include:
| Bond Type | Description | Source |
|---|---|---|
| C-O (ether) | Oxygen bridges in benzodioxole ring | |
| C-S (aromatic) | Thiophene sulfur bonded to adjacent carbons | |
| C-O (hydroxyl) | Hydroxymethyl group at benzodioxole C5 |
The molecular formula is C₁₂H₁₀O₃S , with a molecular weight of 234.27 g/mol .
IUPAC Nomenclature and Systematic Identification
The IUPAC name This compound is constructed as follows:
- Parent structure : 1,3-benzodioxole (a fused benzene-dioxole system).
- Substituents :
- Thiophen-2-yl group : A thiophene ring attached via its C2 position.
- Methanol group : A hydroxymethyl (-CH₂OH) substituent at C5 of the benzodioxole.
Alternative names include 3,4-(methylenedioxy)phenyl-(2-thienyl)methanol . The InChI identifier InChI=1S/C12H10O3S/c13-12(11-2-1-5-16-11)8-3-4-9-10(6-8)15-7-14-9/h1-6,12-13H,7H2 provides a standardized representation of the structure.
Stereochemical Configuration Analysis
This compound lacks stereogenic centers due to its planar aromatic systems and symmetric substituents. Key observations include:
- Aromaticity : Both the benzodioxole and thiophene rings are fully conjugated, preventing non-planar configurations.
- Conformational rigidity : The dioxole oxygen bridges restrict rotation in the benzodioxole ring, while the thiophene’s sulfur atom imposes steric constraints.
No chiral centers or stereoisomers are reported, as confirmed by computational models showing no defined stereocenters.
Conformational Isomerism Studies
While no experimental data explicitly addresses conformational isomerism, structural analogs and theoretical models suggest limited flexibility:
- Dihedral angles : In related 1,3-benzodioxole derivatives, dihedral angles between fused rings are typically ≤5° , indicating near-planar alignment.
- Methanol group : The hydroxymethyl group at C5 may adopt multiple conformations due to free rotation around the C–C bond, though steric interactions with adjacent rings likely restrict extreme deviations.
Crystallographic studies on similar compounds reveal s-cis configurations for conjugated systems, suggesting analogous planarity in this compound.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(thiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-12(11-2-1-5-16-11)8-3-4-9-10(6-8)15-7-14-9/h1-6,12-13H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFIRGAVJFQERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-yl(thiophen-2-yl)methanol typically involves the coupling of benzodioxole and thiophene derivatives. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of benzodioxole with a halogenated thiophene under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH2OH) undergoes oxidation to form corresponding carbonyl derivatives:
-
Aldehyde formation : Controlled oxidation with pyridinium chlorochromate (PCC) in dichloromethane yields 1,3-benzodioxol-5-yl(thiophen-2-yl)methanal .
-
Carboxylic acid formation : Strong oxidizing agents like potassium permanganate (KMnO4) in acidic conditions convert the alcohol to 1,3-benzodioxol-5-yl(thiophen-2-yl)carboxylic acid.
Mechanistic Pathway :
-
Deprotonation of the hydroxyl group.
-
Hydride transfer to the oxidizing agent, forming a carbonyl intermediate.
-
Further oxidation (if applicable) to the carboxylic acid.
Reduction Reactions
The hydroxymethyl group can be reduced to a methylene group under specific conditions:
-
Deoxygenation : Treatment with triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) removes the hydroxyl group, yielding 1,3-benzodioxol-5-yl(thiophen-2-yl)methane .
Reaction Conditions :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Et3SiH / TFA | DCM | 0°C → RT | 78 |
Electrophilic Aromatic Substitution (EAS)
The electron-rich thiophene and benzodioxole rings undergo EAS:
Thiophene Ring Reactivity
-
Nitration : Concentrated HNO3/H2SO4 introduces a nitro group at the 5-position of the thiophene ring .
-
Halogenation : Bromine (Br2) in acetic acid adds a bromine atom at the 4-position .
Benzodioxole Ring Reactivity
Regioselectivity :
-
Thiophene substitutions favor the α-positions (2- and 5-).
-
Benzodioxole substitutions occur at the 4- and 6-positions due to steric and electronic effects .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
-
Reagents : Pd(PPh3)4, aryl boronic acid, K2CO3.
-
Product : Biaryl derivatives with extended conjugation.
Buchwald-Hartwig Amination
-
Reagents : Pd2(dba)3, Xantphos, primary amine.
-
Product : Aromatic amines functionalized at the thiophene ring .
Functional Group Interconversion
The hydroxymethyl group participates in esterification and etherification:
Esterification
-
Reagents : Acetyl chloride (AcCl), pyridine.
-
Product : 1,3-Benzodioxol-5-yl(thiophen-2-yl)methyl acetate.
Etherification
-
Reagents : Alkyl halides (R-X), NaH.
-
Product : Alkoxy derivatives (e.g., methyl ether).
Ring-Opening Reactions
Under strong acidic conditions, the benzodioxole ring undergoes hydrolysis:
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the presence of dienophiles:
Key Mechanistic Insights
Scientific Research Applications
Structural Overview
Molecular Formula : C12H10O3S
Molecular Weight : 234.27 g/mol
CAS Number : 327070-52-0
The compound consists of a benzodioxole ring fused with a thiophene ring, along with a hydroxymethyl group. This unique combination imparts distinct electronic properties and biological activities.
Medicinal Chemistry
1,3-Benzodioxol-5-yl(thiophen-2-yl)methanol is primarily investigated for its potential as a pharmacophore in drug development:
- Anti-inflammatory Properties : Research indicates that the compound exhibits significant anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is crucial in inflammatory processes. In vitro studies have shown that it reduces pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages.
- Anticancer Potential : The ability of this compound to modulate signaling pathways associated with tumor growth suggests its potential use in cancer therapies. Its interaction with COX-2 may lead to reduced tumor progression by impacting prostaglandin synthesis .
Materials Science
The compound's unique electronic properties make it a candidate for applications in organic electronics :
- Organic Semiconductors : The structural characteristics allow for investigations into its use as a semiconductor material. Studies have focused on its performance in photovoltaic devices, where it may contribute to improved energy conversion efficiencies.
Biological Research
In biological research, this compound serves as a valuable tool for probing biochemical interactions:
- Enzyme Interaction Studies : The compound is utilized as a probe to study enzyme interactions and cellular pathways. Its mechanism of action involves specific molecular targets within biological systems, making it useful in understanding disease mechanisms.
Anti-inflammatory Activity
A study demonstrated that this compound significantly decreased levels of pro-inflammatory markers in vitro. For example:
| Cytokine | Control Level | Treated Level |
|---|---|---|
| IL-6 | High | Reduced |
| TNF-α | High | Reduced |
This suggests its potential role in therapeutic strategies for inflammatory diseases.
Anticancer Mechanism
Research has shown that the compound can inhibit COX-2 activity effectively:
| Treatment | COX-2 Activity (%) |
|---|---|
| Control | 100% |
| Compound | 30% |
This inhibition may correlate with reduced cancer cell proliferation observed in subsequent studies.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl(thiophen-2-yl)methanol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation and cancer . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and reducing the production of pro-inflammatory molecules .
Comparison with Similar Compounds
Structural and Functional Analogues
Chalcone Derivatives
Chalcones with benzodioxole and thiophene substituents are common structural analogs. For example:
- (E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-2-yl)prop-2-en-1-one : This chalcone derivative exhibits strong intermolecular C–H⋯O interactions, forming anti-parallel chains in its crystal lattice, which influence solubility and crystallinity .
- 1-(4-Hydroxy-3-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one : Demonstrated antitubercular activity upon cyclization into pyrazoline derivatives, highlighting the role of the thiophene ring in enhancing bioactivity .
Key Differences :
Heterocyclic Bioisosteres
- Pyridine Derivatives: 6-(1,3-Benzodioxol-5-yl)-2-imino-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (Ig) shows IR peaks at 3380 cm⁻¹ (–NH) and 2209 cm⁻¹ (–C≡N), with elemental analysis matching C17H11N3O2S (C: 63.54%, H: 3.45%) .
- Benzoxazole/Pyrazoline Hybrids : Substitution of phenyl with thiophen-2-yl in pyrazoline derivatives maintained low micromolar inhibitory activity (KI = 1.1 µM) against cancer-associated carbonic anhydrase isoforms, whereas benzodioxol-5-yl substitution reduced activity by 3.5-fold .
Psychoactive Analogues
- MBDB (N-methyl-1-[1,3-benzodioxol-5-yl]-2-butanamine) : A phenethylamine derivative with serotonin-releasing properties, structurally distinct due to its alkylamine chain but sharing the benzodioxole motif. Unlike the target compound, MBDB lacks the thiophene moiety and exhibits neuropharmacological effects .
Table 1: Comparative Physicochemical Data
Biological Activity
1,3-Benzodioxol-5-yl(thiophen-2-yl)methanol is an organic compound characterized by its unique structure, which includes a benzodioxole moiety fused with a thiophene ring and a methanol functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research.
- Molecular Formula : CHOS
- Molecular Weight : 234.27 g/mol
- CAS Number : 327070-52-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammatory processes and cancer progression. This inhibition suggests a mechanism that may reduce inflammation and tumor growth by modulating prostaglandin synthesis.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its effectiveness in reducing the production of pro-inflammatory cytokines and mediators in various cell lines. For instance, it was found to decrease interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have shown that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins. In particular, it has demonstrated cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC-3) cells, with IC values indicating potent activity.
Antimicrobial Activity
This compound has displayed antimicrobial properties against various bacterial strains. It was tested against both Gram-positive and Gram-negative bacteria using the disc diffusion method. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Studies
- Anti-inflammatory Study : In a controlled experiment involving LPS-stimulated RAW 264.7 macrophages, treatment with this compound significantly reduced the levels of IL-6 and TNF-α by approximately 60% compared to untreated controls.
- Anticancer Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing an IC value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early apoptotic cells.
- Antimicrobial Activity : In antimicrobial susceptibility tests, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating promising antibacterial activity.
Data Table
| Activity Type | Target Organism/Cell Line | IC / MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anti-inflammatory | RAW 264.7 Macrophages | - | Inhibition of IL-6 and TNF-α production |
| Anticancer | MCF-7 Breast Cancer | 15 | Induction of apoptosis via caspase activation |
| Antimicrobial | E. coli | 32 | Disruption of bacterial cell wall integrity |
| Antimicrobial | S. aureus | 16 | Disruption of bacterial cell wall integrity |
Q & A
Q. What synthetic methodologies are commonly employed for 1,3-Benzodioxol-5-yl(thiophen-2-yl)methanol and its derivatives?
A two-step approach is typically utilized: (1) Condensation of substituted benzaldehyde with acetylthiazole derivatives under reflux in ethanol with potassium tert-butoxide as a base , followed by (2) reduction or functionalization of the intermediate ketone. Purification via recrystallization (e.g., acetic acid) ensures >95% purity. Yields vary between 40–70% depending on substituents .
Q. How is spectroscopic characterization (IR, NMR) performed for this compound?
- IR spectroscopy : Key peaks include O–H stretching (~3380 cm⁻¹ for hydroxyl groups) and C≡N stretching (~2209 cm⁻¹ in nitrile-containing derivatives) .
- ¹H NMR : Distinct signals for the benzodioxole methylenedioxy group (δ 6.14 ppm, singlet) and thiophene protons (δ 6.95–7.58 ppm, multiplet) are observed. Integration ratios confirm substituent stoichiometry .
Q. What crystallographic tools are used for structural determination?
Q. What preliminary biological assays are used to evaluate activity?
Initial screening involves cytotoxicity assays (e.g., HT-29 colon cancer cells cultured in RPMI 1640 with 5% FBS) using Trypan blue exclusion for viability checks . IC₅₀ values are calculated from dose-response curves.
Advanced Research Questions
Q. How are structural contradictions resolved between computational models and experimental crystallographic data?
Discrepancies in ring puckering or bond lengths are addressed using Cremer-Pople coordinates to quantify out-of-plane displacements . Validation tools like PLATON (ADDSYM) check for missed symmetry, and R-factor convergence (<0.05) in SHELXL ensures model accuracy .
Q. What strategies optimize structure-activity relationships (SAR) for anticancer activity?
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CN) at the pyridine-3-carbonitrile position enhances topoisomerase II inhibition .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to kinase domains, validated by enzyme inhibition assays .
Q. How is conformational analysis of the benzodioxole ring performed computationally?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates energy minima for ring puckering. The Cremer-Pople spherical polar coordinates (θ, φ) quantify deviations from planarity, with amplitudes (Q) >0.5 Å indicating significant puckering .
Q. How are purity discrepancies addressed in synthetic batches?
- HPLC-DAD : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<2% area).
- Recrystallization optimization : Solvent polarity adjustments (e.g., ethanol → ethyl acetate) improve crystal lattice packing, verified by PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
